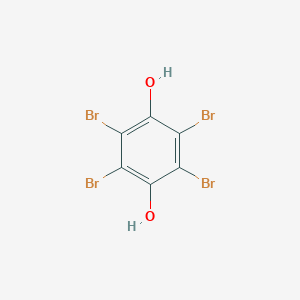
n-(2-Chlorophenyl)-2-fluorobenzamide
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving “n-(2-Chlorophenyl)-2-fluorobenzamide” would depend on its exact molecular structure. Benzamides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “n-(2-Chlorophenyl)-2-fluorobenzamide” would depend on its exact molecular structure. For example, the presence of a benzamide group could influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Crystal Structure Analysis : The crystal structures of compounds related to N-(2-Chlorophenyl)-2-fluorobenzamide, such as N-(arylsulfonyl)-4-fluorobenzamides, have been extensively studied. These studies reveal significant details about the molecular conformation and the inclination of aromatic rings in these compounds (Suchetan et al., 2016).
Nuclear Magnetic Resonance (NMR) Studies : Research involving 2-Fluorobenzamide, a compound similar to N-(2-Chlorophenyl)-2-fluorobenzamide, indicates interesting spin-spin couplings in the molecule. These couplings, which are affected by intramolecular hydrogen bonds, provide insights into the molecular structure and dynamics (Rae et al., 1993).
Mechanical Property Correlations : The mechanical properties of polymorphs of compounds like N-(3-ethynylphenyl)-3-fluorobenzamide have been investigated, providing insights into the relationship between crystal structure and mechanical strength (Bhandary et al., 2018).
Potential in Medical Imaging : Certain fluorobenzamides, closely related to N-(2-Chlorophenyl)-2-fluorobenzamide, have shown potential as agents for PET imaging of breast cancer, indicating their application in medical diagnostics (Shiue et al., 2000).
Opto-Electrical Properties : Studies on 2-fluoro-N,N-diphenylbenzamide have explored its opto-electrical properties, shedding light on its potential applications in non-linear optical devices (Raveendiran et al., 2022).
Charge Density Analysis : Research into the charge density distribution in related compounds, such as 4-fluorobenzamide, has been conducted. This analysis is crucial for understanding intermolecular interactions in molecular crystals (Hathwar & Row, 2011).
Spectroscopic Studies : Investigations into benzothiazolinone acetamide analogs, including compounds with structural similarities to N-(2-Chlorophenyl)-2-fluorobenzamide, have been performed. These studies include spectroscopic and quantum mechanical analyses to understand their potential as ligands and in photovoltaic efficiency modeling (Mary et al., 2020).
Investigations into C-H Fluorination : Research has been conducted on the fluorination of benzylic and unactivated C-H bonds mediated by iron, using N-fluoro-2-methylbenzamides. This highlights a potential application in organic synthesis and drug development (Groendyke et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMUWTIFOAAGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287637 | |
| Record name | n-(2-chlorophenyl)-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Chlorophenyl)-2-fluorobenzamide | |
CAS RN |
1629-11-4 | |
| Record name | N-(2-Chlorophenyl)-2-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1629-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 51880 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001629114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC51880 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(2-chlorophenyl)-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(2R,3S,4R)-3,4,5-trihydroxy-3-(2-trimethylsilylethynyl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B181584.png)



